molecular formula C19H25N5O3S B452024 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide CAS No. 709003-93-0

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B452024
CAS No.: 709003-93-0
M. Wt: 403.5g/mol
InChI Key: ORFNIERAQQFGCW-UHFFFAOYSA-N
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Description

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a chemical compound with the molecular formula C19H25N5O3S and a molecular weight of 403.5 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a carbonyl compound to form the cyclohexylamino group. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine and benzenesulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-{[(cyclohexylamino)carbonyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide group and have similar chemical properties and biological activities.

    Pyrimidines: Compounds containing the pyrimidine ring structure, which is also present in the target compound.

    Cyclohexylamines: Compounds with the cyclohexylamine group, which contribute to the overall properties of the compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13-12-14(2)21-18(20-13)24-28(26,27)17-10-8-16(9-11-17)23-19(25)22-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,20,21,24)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNIERAQQFGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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